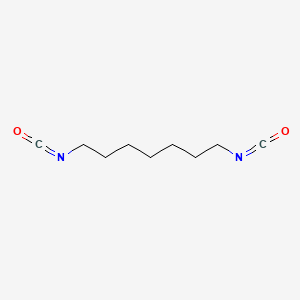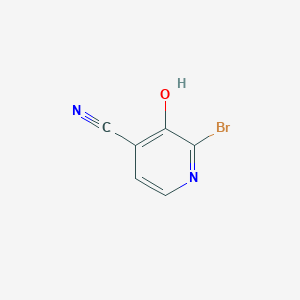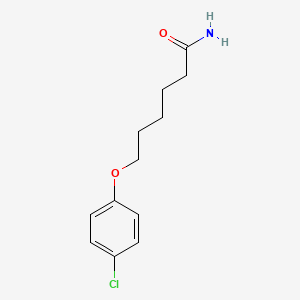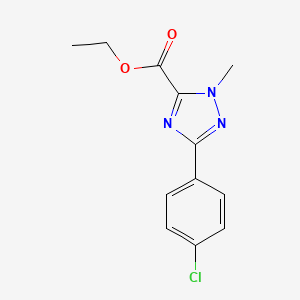
2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-
Vue d'ensemble
Description
“2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as “(4R)-4-(2-Methylpropyl)pyrrolidin-2-one” and "®-4-Isobutylpyrrolidin-2-one" . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The compound has a molecular weight of 141.21 g/mol . Its structure includes a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The compound also has an isobutyl group attached to the 4-position of the pyrrolidinone ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 141.115364102 g/mol . The topological polar surface area is 29.1 Ų . The compound has a complexity of 131 .Applications De Recherche Scientifique
Pharmaceuticals
“®-4-Isobutylpyrrolidin-2-one” could potentially be used in the pharmaceutical industry. For instance, it could be involved in the synthesis of certain drugs or as a component in drug delivery systems . However, the exact role and benefits of this compound in pharmaceutical applications would require further research and validation.
Chemical Synthesis
This compound could also find applications in chemical synthesis, particularly in reactions involving the formation of complex organic compounds . Its unique chemical structure might make it useful as a reagent or catalyst in these processes.
Material Science
In the field of material science, “®-4-Isobutylpyrrolidin-2-one” could potentially be used in the development of new materials or in the modification of existing ones . Its properties could influence the characteristics of the resulting materials, such as their mechanical strength, electrical conductivity, or chemical resistance.
Biochemistry
There could be potential applications of “®-4-Isobutylpyrrolidin-2-one” in biochemistry, possibly in enzymatic reactions or in the study of biological pathways . However, more research would be needed to fully understand and utilize its biochemical properties.
Agriculture
In agriculture, “®-4-Isobutylpyrrolidin-2-one” could potentially be used in the development of new fertilizers or pesticides . Its properties could help enhance the effectiveness of these products or reduce their environmental impact.
Environmental Science
This compound could potentially be used in environmental science, possibly in the remediation of polluted sites or in the study of environmental processes . Its properties could make it useful in these contexts, although further research would be needed .
Energy Production
“®-4-Isobutylpyrrolidin-2-one” could potentially find applications in energy production, possibly as a component in fuel cells or in the development of new energy storage technologies .
Food Industry
Finally, “®-4-Isobutylpyrrolidin-2-one” could potentially be used in the food industry, possibly as a food additive or in the development of new food processing techniques .
Mécanisme D'action
The mechanism of action of this compound is not clear as it is not intended for human or veterinary use. It’s likely used as a building block in the synthesis of more complex molecules for research purposes.
Propriétés
IUPAC Name |
(4R)-4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572728 | |
| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
CAS RN |
181289-22-5 | |
| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)




![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)